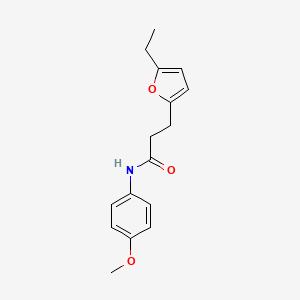

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide

Description

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 5-ethylfuran-2-yl group at the third carbon and a 4-methoxyphenyl group at the nitrogen terminus. The compound’s structural features suggest utility in medicinal chemistry, particularly in targeting biological pathways influenced by aromatic and heterocyclic motifs.

Properties

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-13-8-9-15(20-13)10-11-16(18)17-12-4-6-14(19-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOSDUWLEGHFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of Propanamide Moiety: The propanamide group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

Industrial Applications: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Calculated based on molecular formula C₁₇H₁₉NO₃.

Metabolic and Physicochemical Properties

logP and Solubility :

Metabolic Stability :

- Fluorinated or chlorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced cytochrome P450 susceptibility .

Biological Activity

3-(5-ethylfuran-2-yl)-N-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 245.31 g/mol. The presence of the ethyl group on the furan ring and the methoxy group on the phenyl ring contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. Specific pathways involved can vary based on the application context, highlighting the need for further investigation into its pharmacodynamics .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of propanamide compounds exhibit anticonvulsant properties, potentially through modulation of neurotransmitter systems .

- Antimicrobial Properties : The compound has been explored for its ability to inhibit microbial growth, making it a candidate for addressing resistant bacterial strains .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

- Anticonvulsant Studies : A quantitative structure–activity relationship (QSAR) study evaluated various derivatives, including propanamide analogs, for their anticonvulsant efficacy using models like the maximum electroshock seizure test (MES). The results indicated promising anticonvulsant activity with relatively low neurotoxicity compared to standard medications .

- Antimicrobial Testing : In vitro assays have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes .

- Inflammation Models : Research involving inflammatory models has indicated that this compound can reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.